molecular formula C15H12O3 B14078288 1,3-Dioxolan-4-one, 2,5-diphenyl- CAS No. 56535-98-9

1,3-Dioxolan-4-one, 2,5-diphenyl-

Cat. No.: B14078288
CAS No.: 56535-98-9
M. Wt: 240.25 g/mol
InChI Key: ZETHIMXJYSHLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolan-4-one, 2,5-diphenyl- is an organic compound with the molecular formula C15H12O3. It is a member of the dioxolanone family, characterized by a five-membered ring containing two oxygen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-4-one, 2,5-diphenyl- can be synthesized through the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolanone ring .

Industrial Production Methods

Industrial production of 1,3-Dioxolan-4-one, 2,5-diphenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-4-one, 2,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-4-one, 2,5-diphenyl- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by acids or bases, leading to the formation of linear polymers. The compound’s reactivity is influenced by the presence of the phenyl groups, which stabilize the transition state during polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-4-one, 2,5-diphenyl- is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts. The phenyl groups also contribute to the compound’s ability to form polymers with distinct properties, making it valuable in various applications .

Properties

CAS No.

56535-98-9

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,5-diphenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C15H12O3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13,15H

InChI Key

ZETHIMXJYSHLHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.